N-(2-aminoethyl)-4-chlorobenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Pharmaceutical and Chemical Sciences
The benzamide structural motif, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in pharmaceutical and chemical sciences. wikipedia.org Benzamides are a class of organic compounds with the general formula C₆H₅CONH₂ and its many substituted derivatives. wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.
Benzamide derivatives have been successfully developed into commercial drugs for various applications. drugbank.com Their utility spans multiple therapeutic areas, including antipsychotics, antiemetics, and gastroprokinetics. The versatility of the benzamide core allows for extensive chemical modification, enabling researchers to fine-tune the molecule's properties to achieve desired biological activity and to design novel, effective bioactive compounds. nih.gov For instance, different substitutions on the benzene ring or the amide nitrogen can dramatically alter a compound's binding affinity for specific enzymes or receptors. As a result, benzamide and its derivatives are frequently investigated for a wide range of bioactivities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory effects. nih.gov Their role as inhibitors of enzymes like carbonic anhydrase, acetylcholinesterase, and Poly(ADP-ribose) polymerase-1 (PARP-1) is a significant area of ongoing research. nih.govnih.gov
Historical Trajectory and Evolution of Research on N-(2-aminoethyl)-4-chlorobenzamide
The specific compound this compound, also identified in scientific literature by the code Ro 16-6491, has a focused research history primarily centered on its interaction with monoamine oxidase (MAO) enzymes. nih.govnih.gov The evolution of research on this molecule is highlighted by a key 1993 study published in the Journal of Medicinal Chemistry. acs.org This study investigated this compound as a potent inactivator of monoamine oxidase-B (MAO-B). nih.gov
The research trajectory evolved from identifying the compound's initial activity to exploring its mechanism and potential for further development. Investigators synthesized a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide to probe the structure-activity relationship. nih.gov This systematic approach aimed to understand how different chemical groups on the benzamide structure would affect the compound's potency as a MAO-B inhibitor. The findings indicated that these compounds act as competitive, time-dependent inhibitors, which provided a deeper understanding of their mechanism of action at the molecular level. nih.gov
Significance and Broad Academic Implications of this compound Studies
The study of this compound holds significant academic implications, particularly in the fields of enzymology and drug design. The primary importance of this compound lies in its characterization as a potent and reversible, mechanism-based inhibitor of monoamine oxidase-B. nih.gov MAO-B is a crucial enzyme in the metabolic pathways of neurotransmitters and is a therapeutic target in the context of neurodegenerative diseases.
Research on this compound and its analogues contributes to a more profound understanding of enzyme-inhibitor interactions. nih.gov The finding that these compounds are reversible inhibitors, with enzyme activity returning after dialysis, provides valuable information for designing molecules with specific and controllable biological effects. nih.gov Furthermore, the rationalization of the relative potencies of its analogues based on steric and hydrophobic effects serves as a practical case study in medicinal chemistry, demonstrating how subtle structural changes can modulate biological activity. nih.gov These studies underscore the importance of this compound as a lead compound for the development of new, potent, and selective MAO-B inhibitors.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₉H₁₁ClN₂O uni.lu |
| InChI Key | AIHKMGLJGLKLSI-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCN)Cl nih.gov |
| Monoisotopic Mass | 198.05598 Da uni.lu |
| Synonyms | Ro 16-6491, CHEBI:92783 nih.gov |
Table 2: Research Findings on this compound Analogues (1993 Study)
| Compound Class | Inhibitory Action on MAO-B | Mechanism of Inhibition | Key Finding |
| Halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide | Potent inhibitors nih.gov | Competitive, time-dependent, and reversible nih.gov | The relative potencies of the compounds can be rationalized by considering steric and hydrophobic effects. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKMGLJGLKLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007432 | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87235-61-8 | |
| Record name | Ro 16-6491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087235618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl 4 Chlorobenzamide and Its Analogues
Primary Synthetic Routes to N-(2-aminoethyl)-4-chlorobenzamide
The fundamental synthesis of this compound, also known as Ro 16-6491, is typically achieved through straightforward amide bond formation. nih.gov This approach is characterized by its efficiency and reliability, forming the basis for both laboratory-scale synthesis and potential manufacturing processes.
The most common and direct method for synthesizing this compound involves the acylation of an amine with a benzoyl chloride derivative. Specifically, the reaction is conducted between 4-chlorobenzoyl chloride and ethylenediamine (B42938). In this reaction, one of the amino groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This results in the formation of the desired amide bond and the release of hydrogen chloride (HCl).
A similar methodology is employed for analogous compounds. For instance, the synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide is achieved by reacting 4-chlorobenzoyl chloride with 2-morpholinoethylamine. google.com The reaction is typically carried out in a water-immiscible solvent such as methylene (B1212753) chloride or chloroform. google.com To neutralize the HCl byproduct, a base like triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521) is often added to the reaction mixture, driving the reaction to completion. google.commdpi.com The final product can then be isolated and purified through standard techniques like extraction, crystallization, and chromatography.
The development of manufacturing processes for this compound and its analogues focuses on improving efficiency, yield, purity, and cost-effectiveness while minimizing environmental impact. google.com Patented methods for related compounds, such as 4-(2-aminoethyl)benzenesulfonamide, highlight a multi-step approach starting from readily available materials like β-phenylethylamine. google.compatsnap.com Such industrial processes often involve steps like acetylation for protection, followed by key reactions such as chlorosulfonation, amination, and final deprotection via hydrolysis. google.compatsnap.com
An improved method for preparing the related 4-chloro-N-(2-morpholinoethyl)benzamide emphasizes process optimization. google.com This technology utilizes a biphasic system with a water-immiscible solvent like methylene chloride. After the reaction, the mixture is treated with an aqueous alkaline solution. A key innovation in this process is the replacement of the initial solvent with a non-polar one, such as cyclohexane, from which the pure product can be isolated by filtration with high yield (95%) and purity (100% by HPLC). google.com These strategies, focusing on solvent choice, efficient workup procedures, and byproduct recycling, are crucial for scalable and economical production. google.com
Rational Design and Synthesis of N-(2-aminoethyl)benzamide Analogues
The rational design and synthesis of analogues of N-(2-aminoethyl)benzamide are crucial for investigating how different chemical substituents influence the compound's properties. Modifications are typically made to the phenyl ring or the ethylamine (B1201723) side chain.
A range of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to study the effects of electron-withdrawing and steric properties on the molecule. nih.gov The synthetic approach generally mirrors the primary route for the parent compound, where a substituted benzoyl chloride is reacted with ethylenediamine or a related amine. mdpi.comnih.gov For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, using triethylamine as a base. mdpi.com Similarly, N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized from 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine. mdpi.com These reactions are generally high-yielding and allow for the systematic introduction of various substituents onto the benzamide (B126) core. mdpi.comnih.gov
| Amine Precursor | Acyl Chloride Precursor | Resulting Analogue Name | Reference |
|---|---|---|---|
| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | N-(3-chlorophenethyl)-4-nitrobenzamide | mdpi.com |
| 2,2-diphenylethan-1-amine | 4-nitrobenzoyl chloride | N-(2,2-diphenylethyl)-4-nitrobenzamide | mdpi.com |
| Ethylenediamine | Various halo- and nitro-substituted benzoyl chlorides | Halo- and nitro-substituted N-(2-aminoethyl)benzamide analogues | nih.gov |
Further structural diversity is achieved through alkylation and arylation reactions. N-alkylation can modify the amino group on the ethylamine side chain. While attempted N-alkylation of some benzamide structures can lead to complex rearrangements like the formation of benzotriazinones and quinazolinones nih.gov, targeted N-alkylation of related systems is well-established. For example, regioselective N-alkylation of 2-aminobenzothiazoles has been successfully accomplished using benzylic alcohols as alkylating agents. rsc.org Water-assisted tandem N-alkylation reactions have also been developed for synthesizing N-arylmethyl-2-substituted benzimidazoles, demonstrating advanced methods for controlled C-N bond formation. rsc.org
Arylation, the introduction of an aryl group, can be performed on the benzamide ring. A notable method is the palladium-catalyzed ortho-arylation of substituted benzamides. nih.gov This reaction utilizes N-(2-aminophenyl)acetamide as a bidentate directing group to selectively functionalize the C-H bond ortho to the amide group. This process is tolerant of various functional groups and allows for the synthesis of a wide range of biaryl amide derivatives. nih.gov
| Reaction Type | Key Features | Example Application | Reference |
|---|---|---|---|
| Ortho-Arylation | Palladium-catalyzed; uses N-(2-aminophenyl)acetamide as a directing group. | Synthesis of biaryl amide derivatives from substituted benzamides and aryl iodides. | nih.gov |
| N-Alkylation | Can be complex; may lead to rearrangements in some benzamides. | Attempted N-alkylation of 2-azidobenzamide resulted in benzotriazinones. | nih.gov |
| Regioselective N-Alkylation | Uses benzylic alcohols as alkylating agents for heterocyclic amines. | Preparation of 2-(N-alkylamino)benzothiazoles. | rsc.org |
Introducing heterocyclic moieties is a common strategy to explore new chemical space. The synthesis of these derivatives typically involves reacting a suitably functionalized benzoyl chloride with an amine that already contains the heterocyclic ring. A prime example is the synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide, where 4-chlorobenzoyl chloride is coupled with 2-morpholinoethylamine. google.com
Similarly, other heterocyclic derivatives, including those with piperidine (B6355638) and piperazine (B1678402) rings, have been synthesized. researchgate.net A series of N-substituted benzamide derivatives containing piperidinyl and morpholinyl groups were prepared as part of a study on potential antitumor agents. researchgate.net The synthesis often involves coupling the heterocyclic amine to the benzoyl core via standard amidation reactions. The broad interest in piperidine-containing structures has led to the development of numerous synthetic methods for highly substituted piperidine analogues for various therapeutic applications. ajchem-a.com
This compound as a Versatile Intermediate in Organic Synthesis
This compound is a chemical compound that serves as a valuable intermediate in the field of organic synthesis. Its structure, featuring a primary amine and an amide functional group attached to a chlorobenzoyl moiety, allows for a variety of chemical transformations. This versatility makes it a useful building block for the construction of more complex molecules, including various heterocyclic systems. The presence of reactive sites, such as the amino group and the amide linkage, enables its participation in a range of synthetic reactions.
Applications in the Synthesis of N-Substituted Benzannulated Triazoles
While direct synthesis of N-substituted benzannulated triazoles using this compound as the starting material is not extensively documented in the provided search results, the synthesis of analogous structures from related 2-aminobenzamides provides a clear pathway for its potential application. A general and effective one-pot method for synthesizing 1,2,3-benzotriazin-4(3H)-ones involves the diazotization and subsequent cyclization of 2-aminobenzamides. rsc.org
This process typically utilizes a polymer-supported nitrite (B80452) reagent and p-toluenesulfonic acid to form stable aryl diazonium tosylate salts, which then cyclize to yield the desired benzotriazinone products in good yields. rsc.org The reaction is compatible with a wide array of functional groups on the N-substituent of the amide. rsc.org For a compound like this compound to be used in a similar fashion, it would first need to be derived from a 2-aminobenzoyl chloride precursor. The resulting 2-amino-N-(2-aminoethyl)-4-chlorobenzamide could then undergo the diazotization and cyclization sequence.
The general scheme for this type of reaction is as follows:
General Reaction Scheme for the Synthesis of N-Substituted 1,2,3-Benzotriazin-4(3H)-ones
| Reactant | Reagents | Product |
|---|---|---|
| N-Substituted 2-Aminobenzamide (B116534) | 1. Polymer-supported NO2, p-TsOH | N-Substituted 1,2,3-Benzotriazin-4(3H)-one |
This table illustrates a general synthetic pathway for N-substituted 1,2,3-benzotriazin-4(3H)-ones based on a one-pot diazotization and cyclization of 2-aminobenzamides.
Furthermore, heterocyclic compounds containing triazole rings are of significant interest due to their potential biological activities, including antitumor properties. nih.govnepjol.info The synthesis of various substituted 1,2,4-triazoles has been achieved through cycloaddition reactions, demonstrating the broad utility of triazole synthesis in medicinal chemistry. nih.gov
Utility in Transamidation Reactions of Benzamide Derivatives
Transamidation, the reaction involving the exchange of the amine portion of an amide, is a fundamental transformation in organic chemistry. While specific examples involving this compound are not detailed in the provided results, the general principles of transamidation are well-established and applicable to benzamide derivatives. mdpi.com
Transamidation reactions can be challenging as they represent an equilibrium process. mdpi.com To drive the reaction to completion, strategies such as using an excess of the incoming amine or removing the displaced amine are often employed. mdpi.com Catalysts are frequently used to facilitate this transformation. For instance, various metal catalysts, such as those based on titanium, scandium, and copper, have been shown to be effective for the transamidation of N-aryl and N-alkyl amides. mdpi.com Acid catalysts, like H2SO4-SiO2, have also been developed for direct transamidation under solvent-free conditions. mdpi.com
The this compound molecule contains an amide bond that could potentially undergo transamidation with a suitable amine nucleophile. The primary amine group within the same molecule could also act as an internal nucleophile under certain conditions, leading to cyclization or polymerization. The feasibility and outcome of a transamidation reaction involving this compound would depend on the specific reaction conditions and the nature of the external amine used.
Recent advances have also focused on the activation of the N-C bond in amides and thioamides to facilitate cleavage and subsequent bond formation. rsc.org For example, the concept of ground-state destabilization through N-activation has been explored for thioamides, which are isosteres of amides. This approach weakens the N-C(S) bond, making it more susceptible to nucleophilic attack. rsc.org Similar principles could be conceptually applied to activate the N-C(O) bond in benzamide derivatives like this compound for transamidation reactions.
Examples of Catalytic Systems for Transamidation Reactions
| Catalyst System | Substrate Type | Conditions |
|---|---|---|
| Ti(NMe2)4 / Sc(OTf)3 | N-aryl amides | Nonpolar solvents, low temperatures |
| Cu(OAc)2 | General amides | tert-amyl alcohol |
This table summarizes various catalytic systems that have been successfully employed for transamidation reactions of different amide substrates. mdpi.com
Pharmacological Characterization and Biological Activity Mechanisms
Monoamine Oxidase B (MAO-B) Inhibitory Profile of N-(2-aminoethyl)-4-chlorobenzamide
This compound is characterized as a potent and selective inhibitor of monoamine oxidase B (MAO-B). Its inhibitory action is a focal point of its pharmacological identity, distinguishing it from other enzyme inhibitors through its specific kinetic and mechanistic properties.
Research has consistently shown that this compound and its analogues act as competitive, time-dependent inhibitors of MAO-B. nih.govnih.gov This classification indicates that the inhibitor competes with the enzyme's natural substrate for binding to the active site. The "time-dependent" aspect signifies that the inhibition intensifies as the duration of the inhibitor's interaction with the enzyme increases, a characteristic feature of inhibitors that undergo a transformation after initial binding.
A defining feature of this compound's interaction with MAO-B is its reversibility. nih.gov Studies involving dialysis have demonstrated a complete recovery of MAO-B activity after the removal of the compound. nih.gov This finding is crucial as it classifies the compound as a mechanism-based reversible inhibitor. nih.gov The inactivation is potent, yet not permanent, suggesting that the inhibitor, or a metabolite thereof, forms a transient, non-covalent bond with the enzyme or its flavin cofactor. Inhibition of MAO-B by this compound has been shown to result in the formation of a covalent N(5) flavin adduct, with the phenyl ring of the inhibitor situated in the enzyme's catalytic site.
This compound is recognized as a potent inhibitor of MAO-B. nih.gov The potency of its analogues has been explored through structure-activity relationship (SAR) studies, which rationalize the relative potencies based on steric and hydrophobic effects of different substitutions on the benzamide (B126) structure. nih.gov For instance, replacing the amide bond in the structure with an ester bond was found to increase potency by as much as 150 to 200 times against bovine liver MAO-B. nih.gov
| Compound Modification | Inhibition Type | Key Finding | Reference |
|---|---|---|---|
| Halo- and nitro-substitutions | Competitive, time-dependent, reversible | Potency is influenced by steric and hydrophobic factors. | nih.gov |
| Amide bond replaced by ester bond | Not specified | Potency increased 150-200 fold. | nih.gov |
When compared to other MAO-B inhibitors, this compound (Ro 16-6491) exhibits a distinct profile.
Lazabemide (B1674597): Both lazabemide and Ro 16-6491 are reversible MAO-B inhibitors and act as weak inhibitors of monoamine uptake by synaptosomes, with a similar potency ranking for inhibiting noradrenaline and 5-hydroxytryptamine uptake. nih.gov However, they differ in their effects on monoamine release; Ro 16-6491 induces a greater release of 5-hydroxytryptamine (5-HT) than lazabemide, which is almost inactive in this regard. nih.gov
Tranylcypromine (B92988): Tranylcypromine is an irreversible inhibitor that acts by forming a covalent adduct with the flavin cofactor of MAO. Unlike the selective and reversible action of Ro 16-6491, tranylcypromine has been associated with off-target binding and significant lysosomal trapping, indicating a less specific mechanism of action. researchgate.net
Isatin (B1672199): Isatin and its analogues are known as reversible, competitive inhibitors of MAO-B. mdpi.com Like Ro 16-6491, their potency is highly dependent on the substitutions on their core structure. For example, C5-substitution on the isatin ring is particularly beneficial for MAO-B inhibition. mdpi.com Both Ro 16-6491 and isatin derivatives represent classes of reversible inhibitors whose interaction with the MAO-B active site can be modulated by structural modifications.
| Inhibitor | Mechanism | Reversibility | Key Distinguishing Feature | Reference |
|---|---|---|---|---|
| This compound | Competitive, Time-Dependent | Reversible | Mechanism-based reversible inactivation; induces 5-HT release. | nih.govnih.gov |
| Lazabemide | Competitive | Reversible | Weak inhibitor of monoamine uptake; minimal effect on amine release. | nih.gov |
| Tranylcypromine | Covalent Adduct Formation | Irreversible | Associated with off-target effects and lysosomal trapping. | researchgate.net |
| Isatin | Competitive | Reversible | Potency and selectivity are highly tunable via substitutions. | mdpi.com |
Exploration of Diverse Biological Activities of N-(2-aminoethyl)benzamide Derivatives
The N-(2-aminoethyl)benzamide scaffold is a platform for developing compounds with various biological activities, primarily centered on MAO-B inhibition. nih.gov
A review of available scientific literature did not yield specific research findings on the anti-inflammatory efficacy of N-(2-aminoethyl)benzamide derivatives. While studies have investigated the anti-inflammatory properties of the broader benzamide class of molecules, research focusing specifically on derivatives featuring the N-(2-aminoethyl) side chain is not presently available. nih.govnih.gov
Evaluation of Antimicrobial Properties
There is limited direct research available on the antimicrobial properties of this compound. However, studies on structurally related compounds, specifically N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives, have shown notable antibacterial activity. These related compounds were tested against various Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus hirae, Enterococcus faecalis, and Bacillus subtilis, confirming their potential as antibacterial agents. Further investigation into these derivatives also included testing against clinical strains such as MRSA and MRSE, as well as evaluating their impact on bacterial biofilm formation.
Assessment of Anticancer Potential
The inhibitory action of NA is selective for Class I HDACs, with specific activity against HDAC1, HDAC2, and HDAC3. nih.gov In vitro antiproliferative assays revealed that NA is significantly more potent than the established HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) in inhibiting the growth of A2780 ovarian cancer cells and HepG2 liver cancer cells. nih.gov Further studies on HepG2 cells indicated that the antitumor effects of NA are mediated through the induction of G2/M phase cell cycle arrest and apoptosis. nih.gov
| Target | Assay Type | IC₅₀ Value (NA) | IC₅₀ Value (SAHA - Control) |
|---|---|---|---|
| HDAC1 | Enzyme Inhibition | 95.2 nM | N/A |
| HDAC2 | Enzyme Inhibition | 260.7 nM | N/A |
| HDAC3 | Enzyme Inhibition | 255.7 nM | N/A |
| A2780 Cells | Antiproliferation | 2.66 µM | 27.3 µM |
| HepG2 Cells | Antiproliferation | 1.73 µM | 19.5 µM |
Modulatory Effects on Neurotransmitter Systems and Receptors
This compound, also known by its code Ro 16-6491, and its analogues have been studied for their effects on neurotransmitter systems.
This compound is not a direct dopamine (B1211576) receptor agonist. Instead, its primary mechanism of action within the dopaminergic system is as a competitive, time-dependent, and reversible inhibitor of monoamine oxidase-B (MAO-B). nih.govchemicalbook.com MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, the compound prevents the breakdown of dopamine, leading to an increase in its concentration and availability in the synapse. This indirect action enhances dopaminergic neurotransmission. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have all been identified as reversible, mechanism-based inhibitors of MAO-B. nih.gov
Current research does not provide evidence to suggest that this compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. While other molecules containing a chlorobenzamide or related structures have been investigated for NMDA receptor activity, this specific compound has not been identified as an antagonist at this receptor site in the available literature. Studies have shown that dopamine itself can modulate NMDA receptor-mediated responses, but this is distinct from a direct antagonistic action by this compound. nih.gov
While direct data on this compound is unavailable, studies on structurally related compounds demonstrate significant antagonism at the histamine (B1213489) H4 receptor. The histamine H4 receptor is a key regulator of immune responses. nih.gov A related compound, N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamide, has been shown to be an effective H4 receptor antagonist.
In studies using human mastocytoma cells (HMC-1), pre-treatment with this related indole (B1671886) carboxamide significantly reduced intracellular calcium release mediated by the H4 receptor. It also potently inhibited the production of the Th2 cytokine IL-13 induced by histamine and the H4-selective agonist 4-methylhistamine. Furthermore, the compound suppressed the histamine-induced phosphorylation of key signaling molecules involved in inflammatory pathways.
| Process/Molecule | Inhibition Percentage |
|---|---|
| IL-13 Production (Histamine-induced) | 77.61% |
| IL-13 Production (4-MH-induced) | 74.25% |
| ERK1/2 Phosphorylation | 88% |
| Akt Phosphorylation | 88% |
| NF-κB Phosphorylation | 89% |
There is no direct evidence that this compound inhibits prostaglandin (B15479496) synthesis. However, research on other substituted benzamide derivatives indicates that this class of compounds can possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. mdpi.com For example, a series of substituted benzamides related to Parsalmide were found to inhibit both COX-1 and COX-2 in vitro and showed anti-inflammatory activity in vivo. nih.gov These findings suggest that the benzamide scaffold can be a foundation for developing new anti-inflammatory agents that target the prostaglandin synthesis pathway. nih.gov
Interactions with Specific Biological Targets and Cellular Processes
This compound, also identified in scientific literature as Ro 16-6491, demonstrates a high degree of selectivity for its primary biological target. researchgate.netacs.orgscispace.com Research indicates a notable absence of significant interactions with a wide range of other receptors and enzymes, underscoring its specific pharmacological profile.
The principal mechanism of action for this compound is the potent and selective inhibition of monoamine oxidase B (MAO-B), a key enzyme located in the outer mitochondrial membrane. researchgate.netpnas.org This enzyme is crucial for the oxidative deamination of various biogenic amines. researchgate.net The interaction of this compound with MAO-B is characterized as competitive, time-dependent, and reversible. nih.gov
The compound is considered a mechanism-based or "suicide" inhibitor. researchgate.netnih.gov This means that the compound itself is a substrate for MAO-B, and its oxidation by the enzyme generates a stable intermediate that binds with high affinity to the enzyme's active site, thereby inhibiting its function. researchgate.netoup.com This binding is reversible, as dialysis can restore enzyme activity. nih.gov The structural features of this compound, particularly its halo-substituted benzamide structure, facilitate specific hydrophobic and electrostatic interactions within the active site of MAO-B. researchgate.netnih.gov
Studies have demonstrated the high selectivity of this compound for MAO-B over its isoenzyme, monoamine oxidase A (MAO-A). oup.com For instance, in one study, inhibitors of MAO-B were potent in displacing [3H]Ro 16-6491 binding, whereas MAO-A blockers were significantly less effective. researchgate.netoup.com Another study reported that while this compound inhibited MAO-B at micromolar concentrations, it only inhibited MAO-A at much higher concentrations, confirming its selectivity. nih.gov
| Target Enzyme | Type of Inhibition | Key Research Findings |
| Monoamine Oxidase B (MAO-B) | Competitive, Time-Dependent, Reversible, Mechanism-Based | Potent and selective inhibition. The compound acts as a substrate, and its oxidized intermediate binds with high affinity to the enzyme's active site. researchgate.netnih.govoup.com |
| Monoamine Oxidase A (MAO-A) | Very weak inhibition | Significantly less potent against MAO-A, demonstrating high selectivity for the MAO-B isoenzyme. researchgate.netoup.comnih.gov |
This table summarizes the enzymatic inhibition profile of this compound.
The selective inhibition of MAO-B by this compound directly impacts the metabolic pathways of specific neurotransmitters. MAO-B is primarily responsible for the breakdown of dopamine and phenylethylamine. researchgate.net In contrast, MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine. acs.org
By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine in the brain. This leads to an increase in the synaptic availability of dopamine. While direct in vivo microdialysis studies quantifying the precise changes in dopamine and its metabolites following the administration of this compound are not extensively detailed in the reviewed literature, the established mechanism of MAO-B inhibition strongly supports this outcome. The compound's high selectivity for MAO-B suggests a focused effect on the dopaminergic system with minimal direct impact on the metabolism of serotonin and norepinephrine. researchgate.netacs.orgoup.com
It is important to note that this compound was identified as a metabolite of the MAO-A inhibitor moclobemide (B1677376) in rats, where it contributes to MAO-B inhibition. scirp.org However, this metabolic pathway is not significant in humans. scirp.orgnih.gov
| Neurotransmitter | Primary Metabolizing Enzyme | Effect of this compound |
| Dopamine | MAO-B | Metabolism is inhibited, leading to increased availability. |
| Phenylethylamine | MAO-B | Metabolism is inhibited. researchgate.net |
| Serotonin | MAO-A | Minimal to no direct effect on metabolism due to high selectivity for MAO-B. acs.orgoup.com |
| Norepinephrine | MAO-A | Minimal to no direct effect on metabolism due to high selectivity for MAO-B. acs.org |
This table outlines the expected impact of this compound on the metabolism of key neurotransmitters based on its selective inhibition of MAO-B.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Structural Determinants of MAO-B Inhibition and Selectivity
The potency and selectivity of this benzamide (B126) series for MAO-B are not accidental; they are the result of specific structural characteristics that create favorable interactions within the enzyme's binding pocket.
The relative potencies of N-(2-aminoethyl)benzamide analogues are significantly influenced by steric and hydrophobic effects. nih.gov The MAO-B active site contains a bipartite hydrophobic cavity, an entrance cavity and a substrate cavity, and the ability of an inhibitor to favorably occupy this space is crucial for its potency. mdpi.comrcsb.org For instance, hydrophobic interactions between inhibitors and key amino acid residues like Ile199, Leu171, and Ile316 are important for stabilizing the enzyme-inhibitor complex. mdpi.com The size and shape (steric properties) of substituents on the benzamide ring dictate how well the inhibitor fits within this cavity. A substituent that is too large can cause steric hindrance, preventing optimal binding, while one that is too small may not sufficiently fill the hydrophobic pocket to maximize favorable interactions.
The identity and position of halogen substituents on the benzamide ring are critical determinants of inhibitory activity. A systematic study of halo-substituted analogues of N-(2-aminoethyl)benzamide has provided clear evidence of this relationship. nih.gov
The parent compound, N-(2-aminoethyl)-4-chlorobenzamide, is a potent MAO-B inhibitor. Research shows that modifying the halogen at the para-position (position 4) or moving it to other positions significantly alters potency. For example, the 4-bromo analogue is a more potent inhibitor than the 4-chloro version, while the 4-fluoro analogue is less potent. Shifting the chloro-substituent from the para- to the meta- (position 3) or ortho- (position 2) position results in a progressive decrease in inhibitory potency. The m-iodo analogue, however, is noted to be slightly more potent than the original 4-chloro compound. nih.gov This demonstrates that both the electronic properties and the atomic radius of the halogen are key to its interaction with the enzyme.
The following table summarizes the inhibitory concentrations (IC₅₀) for various halo-substituted analogues, highlighting these structure-activity relationships. nih.gov
| Compound (Substituent) | IC₅₀ (µM) |
| 4-Chloro (Ro 16-6491) | 0.24 |
| 4-Bromo | 0.17 |
| 4-Fluoro | 0.62 |
| 4-Iodo | 0.20 |
| 3-Chloro | 0.60 |
| 2-Chloro | 1.10 |
| 3-Iodo | 0.21 |
| Unsubstituted | 1.10 |
Data sourced from a 1993 study by Annan and Silverman. nih.gov
Each core component of the this compound structure plays a distinct and crucial role in its function as a MAO-B inhibitor.
Benzamide Backbone: The 4-chlorobenzoyl group serves as the primary aromatic core, contributing to essential hydrophobic interactions within the active site of MAO-B. mdpi.com This planar structure fits into the aromatic cage formed by Tyr398 and Tyr435 residues in the enzyme's substrate cavity. mdpi.com
Amide Linkage: The carboxamide bridge (-CONH-) is not merely a linker. It participates in hydrogen bonding with residues in the biological target, helping to anchor the inhibitor in the correct orientation for effective binding. nih.gov However, its role can be substituted; studies have shown that replacing the amide bond with an ester bond can increase the inhibitory potency by as much as 150 to 200 times, suggesting that the geometric and electronic properties of this linkage are critical for activity. nih.gov
Aminoethyl Side Chain: The 2-aminoethyl group is fundamental to the molecule's activity and selectivity. This side chain enhances solubility and, crucially, its terminal amine group is vital for specificity towards MAO-B. Modification of this group can drastically alter the inhibitor's profile. For example, replacing the aminoethyl group with a morpholinoethyl chain shifts the selectivity from MAO-B to MAO-A, as seen in the compound moclobemide (B1677376). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the chemical structures of compounds and their biological activities. researchgate.net For a series of analogues like those of this compound, a QSAR model would mathematically describe how properties like hydrophobicity, electronic effects, and steric parameters of different substituents relate to their MAO-B inhibitory potency (e.g., IC₅₀ values).
While specific QSAR models exclusively for this compound analogues are not detailed in the available literature, the principles of QSAR are directly applicable. A model would use the data from SAR studies (like the table in section 4.1.2) to generate a predictive equation. This equation could then be used to estimate the MAO-B inhibitory activity of new, unsynthesized benzamide analogues, thereby guiding the design of more potent and selective inhibitors and prioritizing synthetic efforts. researchgate.net
Application of Comparative Molecular Field Analysis (CoMFA) in Predicting Activity
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more sophisticated understanding of structure-activity relationships by analyzing the steric and electrostatic fields surrounding a set of molecules. nih.gov The method involves aligning the structures of active compounds (like the benzamide analogues) and calculating their molecular fields. These field values are then correlated with biological activity using statistical methods. nih.gov
For this compound and its analogues, a CoMFA study would generate 3D contour maps. nih.gov These maps would highlight specific regions in space where:
Steric bulk is favorable for activity (e.g., around the 4-position of the phenyl ring, where larger halogens like bromo and iodo maintain or increase potency).
Steric bulk is unfavorable (e.g., likely at the 2-position, where potency decreases).
Positive or negative electrostatic potential enhances binding affinity.
This provides a visual and quantitative guide for drug design, suggesting where to add or remove specific functional groups to optimize interactions with the MAO-B active site. nih.gov
Enantioselective Interactions and Stereochemical Considerations in Drug Design
While this compound itself is not a chiral molecule, stereochemistry is a paramount consideration in the design of MAO-B inhibitors. The MAO-B active site is a three-dimensional, chiral environment, meaning it can interact differently with enantiomers (non-superimposable mirror images) of a chiral inhibitor. nih.gov
Studies on other classes of MAO-B inhibitors have demonstrated profound stereoselectivity. For instance, with allenic amine inhibitors, the (R)-enantiomers were found to be up to 200-fold more potent than their (S)-allenic counterparts. nih.gov Similarly, for the reversible inhibitor 1,2,3,4-tetrahydro-1-naphthylamine, the (R)-enantiomer is 150 times more potent than the (S)-enantiomer. nih.gov
These findings underscore that if a chiral center were to be introduced into an analogue of this compound (for example, by adding a substituent to the ethylenediamine (B42938) bridge), it would be highly probable that the two resulting enantiomers would exhibit significantly different potencies. One enantiomer would likely fit the chiral contours of the MAO-B active site far better than the other. Therefore, stereochemical considerations are critical for optimizing inhibitor design, as synthesizing a single, more active enantiomer (a process known as chiral switching) can lead to a more potent and specific drug.
Molecular Recognition and Enzymatic Binding Dynamics
High-Resolution Structural Biology of N-(2-aminoethyl)-4-chlorobenzamide-Enzyme Complexes
The precise three-dimensional arrangement of this compound within the MAO-B active site has been elucidated through advanced structural biology techniques, offering a static yet insightful snapshot of the inhibited state.
X-ray crystallography has been instrumental in visualizing the binding mode of this compound with human MAO-B. These studies reveal that the inhibitor binds within a complex active site cavity, which is characterized by a bipartite nature in the presence of larger inhibitors. nih.gov The aromatic ring of this compound settles into a specific orientation within the active site. researchgate.net This positioning is crucial for the subsequent chemical interactions that lead to the inhibition of the enzyme. The structural data from the inhibited enzyme crystals show the inhibitor firmly bound, providing a basis for understanding its mechanism of action. researchgate.net
A key finding from the structural analysis of the MAO-B complex with this compound is the formation of a covalent bond between the inhibitor and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Specifically, the inhibitor forms a covalent adduct at the N(5) position of the flavin ring. researchgate.net This covalent linkage is a hallmark of its mechanism-based inhibition. The formation of this adduct effectively deactivates the enzyme by modifying the redox-active part of the FAD cofactor, preventing it from participating in the catalytic cycle of amine oxidation. Although early studies suggested the possibility of binding to an amino acid side chain, crystallographic evidence points directly to the flavin N(5) adduct. researchgate.net
The covalent modification of the FAD cofactor by this compound induces changes in the conformation of the flavin ring system. In its native, unbound state, the flavin ring is planar. However, upon the formation of the N(5) adduct with the inhibitor, the flavin ring may adopt a more non-planar or bent conformation. researchgate.net This distortion is a direct consequence of the change in hybridization at the N(5) nitrogen from sp2 to sp3 upon forming the new covalent bond. The specific conformation of the flavin ring in the adduct is a critical determinant of the stability and reversibility of the inhibition.
| Feature | Observation in this compound-MAO-B Complex | Source(s) |
| Binding Site | Active site cavity | nih.govresearchgate.net |
| Adduct Type | Covalent | researchgate.net |
| Adduct Location | N(5) position of the flavin ring | researchgate.net |
| Inhibitor Orientation | Aromatic ring adopts a specific, stable orientation | researchgate.net |
| Flavin Ring Conformation | Potential for non-planar conformation upon adduct formation | researchgate.net |
Mechanistic Insights into Enzyme Active Site Accessibility and Ligand Orientation
The ability of this compound to access and bind within the MAO-B active site is not a simple diffusion process but is actively regulated by the dynamic structure of the enzyme itself. Specific residues and microenvironments within the active site play crucial roles in guiding the inhibitor to its binding position.
The active site of MAO-B is not perpetually open. Access to the catalytic core is controlled by a "gating" mechanism involving specific amino acid residues. A key residue in this process is Isoleucine-199 (Ile-199). nih.govproteopedia.org In its "closed" conformation, Ile-199 restricts the entrance to the active site. However, the binding of larger ligands, such as this compound, induces a conformational change, pushing the Ile-199 side chain into an "open" position. nih.gov This movement enlarges the cavity, allowing the inhibitor to enter and orient itself correctly for covalent modification of the FAD cofactor. This gating mechanism contributes to the selectivity of MAO-B for certain substrates and inhibitors.
| Component | Role in Binding this compound | Source(s) |
| Ile-199 | Acts as a "gate" that moves to an "open" conformation to allow inhibitor entry. | nih.govproteopedia.org |
| Entrance Cavity | A hydrophobic region (~290 ų) that the inhibitor must pass through. | mdpi.com |
| Substrate Cavity | A larger hydrophobic pocket (~490 ų) where the inhibitor ultimately binds. | mdpi.com |
| "Aromatic Cage" (Tyr398, Tyr435) | Provides hydrophobic and π-π stacking interactions with the inhibitor's chlorophenyl ring. | mdpi.com |
| Polar Residues / Water Molecules | Potential for hydrogen bonding with the inhibitor's amide and amino groups. | nih.gov |
Conformational Changes in Enzymes upon Inhibitor Binding
The binding of an inhibitor to an enzyme is rarely a simple lock-and-key event; it often induces conformational changes in the protein. While a specific crystal structure of MAO-B in complex with this compound is not publicly available, studies on MAO enzymes with other inhibitors provide a framework for understanding these dynamic alterations. Techniques such as circular dichroism (CD) spectroscopy have been instrumental in detecting changes in the environment of aromatic amino acid residues within the enzyme upon ligand binding. nih.gov For instance, the binding of inhibitors to MAO-A has been shown to perturb the environment of tyrosine and tryptophan residues. nih.gov
Molecular dynamics (MD) simulations offer a computational lens to view these conformational shifts. Key metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA) are used to quantify changes in the enzyme's structure and flexibility upon inhibitor binding. For example, a decrease in the average SASA can suggest a more compact protein structure upon ligand binding. nih.gov Similarly, stable RMSD values throughout a simulation indicate the stability of the enzyme-inhibitor complex. frontiersin.org While specific MD simulation data for this compound is not detailed in the available literature, the principles derived from studies of other MAO-B inhibitors suggest that its binding likely induces subtle but significant conformational adjustments within the active site to achieve an optimal fit. nih.govfrontiersin.org These changes are crucial for stabilizing the enzyme-inhibitor complex and are a hallmark of the induced-fit model of ligand binding.
Spectroscopic and Biochemical Probes of Enzyme-Inhibitor Interactions
A variety of spectroscopic and biochemical techniques are employed to probe the intricacies of enzyme-inhibitor interactions, providing valuable data on binding affinities, kinetics, and the nature of the binding.
Fluorescence spectroscopy is a powerful tool for studying the binding of inhibitors to enzymes like MAO-B, which possesses intrinsic fluorescence. The binding of a ligand can lead to quenching of this fluorescence, and the extent of quenching can be used to determine binding parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). nih.govnih.gov This technique allows for the direct monitoring of the binding event in real-time.
Circular dichroism (CD) spectroscopy, as mentioned earlier, is sensitive to changes in the secondary and tertiary structure of proteins. Alterations in the CD spectrum of an enzyme upon the addition of an inhibitor can provide evidence of conformational changes. nih.gov
Biochemical assays are fundamental to characterizing the nature of enzyme inhibition. Dialysis experiments, for instance, have been used to demonstrate the reversible nature of the inhibition of MAO-B by this compound and its analogues. nih.gov The return of enzyme activity after the removal of the inhibitor by dialysis is a clear indication of a non-covalent, reversible interaction. nih.gov
The table below summarizes the key techniques and the type of information they provide in the study of enzyme-inhibitor interactions, with specific relevance to compounds like this compound.
| Technique | Information Provided | Relevance to this compound |
| Fluorescence Spectroscopy | Binding affinity (IC50, Ki), binding mechanism (static vs. dynamic quenching) | Can be used to quantify the binding affinity of the compound to MAO-B by monitoring the quenching of the enzyme's intrinsic fluorescence. |
| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary and tertiary structure | Can reveal conformational changes in MAO-B upon binding of the inhibitor. |
| Molecular Dynamics (MD) Simulations | Protein flexibility (RMSD, RMSF), compactness (Rg, SASA), detailed intermolecular interactions | Can provide a theoretical model of the conformational changes and key interactions between the compound and MAO-B. |
| Biochemical Assays (e.g., Dialysis) | Reversibility of inhibition | Confirms the reversible nature of the binding of the compound to MAO-B. |
Preclinical Evaluation and Therapeutic Potential of N 2 Aminoethyl 4 Chlorobenzamide
Assessment of Neuroprotective Efficacy and Antiparkinsonian Effects
N-(2-aminoethyl)-4-chlorobenzamide has shown promise in preclinical models as a potential agent for treating Parkinson's disease. Its therapeutic effects are believed to stem from its ability to modulate neurotransmitter levels and its potential for use in combination with existing therapies.
Modulation of Neurotransmitter Levels for Therapeutic Benefit
A primary mechanism by which this compound is thought to exert its therapeutic effects is through the inhibition of monoamine oxidase-B (MAO-B). nih.govnih.gov MAO-B is an enzyme responsible for breaking down key neurotransmitters in the brain, most notably dopamine (B1211576). nih.govyoutube.com By inhibiting MAO-B, this compound helps to increase the levels of dopamine available in the synaptic cleft, which can help to alleviate the motor symptoms associated with Parkinson's disease. nih.govparkinson.org This compound is a competitive and reversible inhibitor of MAO-B, meaning it temporarily blocks the enzyme's activity without permanently disabling it. nih.gov
The inhibition of dopamine breakdown is a well-established strategy in the management of Parkinson's disease. Increased dopamine signaling can lead to improvements in motor control and function. nih.gov Animal studies have demonstrated that MAO-B inhibitors can effectively improve motor symptoms. parkinson.org
Synergistic Effects in Combination Therapies for Neurological Disorders
The potential for this compound to be used in combination with other Parkinson's disease medications is an area of significant interest. MAO-B inhibitors are often used as an adjunct therapy with levodopa (B1675098), the primary treatment for Parkinson's disease. nih.govnih.gov This combination can enhance the effectiveness of levodopa and help to manage motor fluctuations that can occur with long-term levodopa use. parkinson.orgnih.gov Studies have shown that adding a MAO-B inhibitor to a levodopa regimen can be superior to levodopa monotherapy in reducing Parkinson's symptoms. nih.gov
The rationale behind this synergistic effect is that while levodopa provides an external source of dopamine, this compound helps to preserve the brain's own dopamine, leading to a more continuous and stable level of this crucial neurotransmitter. researchgate.net While direct studies on this compound in combination therapies are still emerging, the established success of other MAO-B inhibitors in this role provides a strong foundation for its potential utility.
Role as a Pharmaceutical Scaffold for Novel Drug Development
The chemical structure of this compound, a benzamide (B126) derivative, serves as a valuable scaffold in the design and synthesis of new therapeutic agents. researchgate.netwalshmedicalmedia.commdpi.com A "scaffold" in medicinal chemistry refers to a core molecular framework that can be systematically modified to create a library of related compounds with diverse biological activities. nih.govnih.gov
The benzamide moiety is a common feature in a wide range of biologically active molecules, demonstrating its versatility as a building block for drug discovery. researchgate.netwalshmedicalmedia.commdpi.com Researchers have successfully developed novel compounds by modifying the N-(2-aminoethyl)benzamide structure, leading to the discovery of potent inhibitors for various enzymes and receptors. nih.govnih.gov For instance, derivatives of this scaffold have been explored for their potential as antitumor and antiparasitic agents. nih.govnih.gov The amenability of the this compound structure to chemical modification makes it an attractive starting point for developing new drugs targeting a variety of diseases.
Development of Radioligands for Functional Imaging
The ability of this compound to selectively bind to MAO-B makes it a candidate for the development of radioligands for functional imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov
Application in Single Photon Emission Computed Tomography (SPECT) for MAO-B Studies
SPECT is a nuclear medicine imaging technique that allows for the visualization and quantification of biological processes in the body. By labeling a molecule that binds to a specific target, such as this compound binding to MAO-B, with a radioactive isotope, researchers can track its distribution and concentration in the brain. nih.govnih.gov This provides a non-invasive way to study the levels and activity of MAO-B in both healthy individuals and those with neurological disorders. nih.gov
The development of radiolabeled MAO-B inhibitors has been a significant area of research in neuroimaging. nih.gov Such tools are invaluable for understanding the role of MAO-B in disease progression and for assessing the effectiveness of drugs that target this enzyme. Given that this compound is a reversible MAO-B inhibitor, a radiolabeled version could offer a dynamic view of enzyme activity.
Investigation of Anticonvulsant Activity for Safinamide (B1662184) Analogues
Safinamide, a well-known MAO-B inhibitor used in the treatment of Parkinson's disease, has also been shown to possess anticonvulsant properties. neuromics.combiopsychiatry.comneuromics.com This dual activity has prompted investigations into the anticonvulsant potential of other safinamide analogues, including compounds structurally related to this compound.
Research into the structure-activity relationships of safinamide analogues has revealed that modifications to the chemical structure can influence both MAO-B inhibitory potency and anticonvulsant effects. nih.govnih.gov Studies have explored how different substituents on the benzamide ring and alterations to the amino acid side chain impact these activities. nih.govnih.gov For example, the anticonvulsant activity of some analogues has been evaluated in various animal models of epilepsy. nih.gov As this compound is itself an analogue within this chemical class, these findings suggest that it and its derivatives may also exhibit anticonvulsant properties, warranting further investigation.
Advanced Analytical Methodologies in N 2 Aminoethyl 4 Chlorobenzamide Research
Spectrophotometric Assays for Enzyme Activity Measurement
N-(2-aminoethyl)-4-chlorobenzamide and its related structures have been identified as potent inhibitors of specific enzymes, a characteristic that is often evaluated using spectrophotometric assays. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov These compounds are classified as mechanism-based reversible inhibitors, as enzyme activity can be fully restored upon dialysis. nih.gov
Spectrophotometric methods are foundational in such enzyme kinetic studies. For instance, an enzyme-coupled continuous spectrophotometric assay can be used to quantitatively measure the activity of S-adenosylmethionine-dependent methyltransferases. nih.gov In this type of assay, the product of the methyltransferase reaction, S-adenosyl-L-homocysteine (AdoHcy), is hydrolyzed in a series of coupled enzymatic reactions that ultimately result in a measurable change in absorbance at a specific wavelength, such as 265 nm. nih.gov This allows for the continuous monitoring of enzyme activity. The potency of inhibitors like the N-(2-aminoethyl)benzamide analogues is determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. nih.gov
Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis
A variety of analytical methods are employed for the chemical analysis of compounds like this compound, falling broadly into spectroscopic and chromatographic techniques. azooptics.comespublisher.com These methods allow for both the qualitative identification and quantitative measurement of the substance.
Spectroscopic Techniques: Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. espublisher.com
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a substance. It can be used to determine the concentration of a compound in a solution, based on the Beer-Lambert Law, and provide information about the presence of certain chemical features, like double bonds or free electrons. azooptics.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations. The resulting spectrum provides a "molecular fingerprint" that can be used to identify the functional groups present in the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the detailed structure of a molecule by observing the magnetic properties of atomic nuclei. nih.gov
Mass Spectrometry (MS): MS is used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. nih.gov
Chromatographic Techniques: Chromatography is used to separate, identify, and quantify the components of a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. thermofisher.com When coupled with a detector like a UV-Vis spectrometer or a mass spectrometer, HPLC is a powerful tool for the quantitative analysis of compounds like benzamide (B126) derivatives. thermofisher.comfrontiersin.org
Thin-Layer Chromatography (TLC): TLC is another method for separating mixtures. For example, a chromatographic-densitometric method was developed for the determination of clopamide (B1669225) and its impurities, 4-chlorobenzoic acid and 4-chloro-3-sulfamoylbenzoic acid, using silica (B1680970) gel TLC plates. researchgate.net Densitometric measurements were performed at 235 nm to quantify the separated components. researchgate.net
The physical and chemical properties of this compound relevant to its analysis are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | nih.gov |
| Molecular Weight | 198.65 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 87235-61-8 | nih.gov |
| Synonyms | Ro 16-6491, N-(2-aminoethyl)-p-chlorobenzamide hydrochloride | cymitquimica.com |
Applications of N-(2-aminoethyl)benzamide as a Labeling Reagent in Glycobiology Research
In the field of glycobiology, derivatives of benzamide, particularly those with a primary amine group, serve as crucial labeling reagents for the analysis of glycans. Glycans, which are carbohydrate portions of glycoproteins, are often released and then tagged with a fluorescent label to enable sensitive detection and quantification. researchgate.net
One of the most commonly used labeling compounds is 2-aminobenzamide (B116534) (2-AB). nih.gov The labeling process involves a reductive amination reaction where the primary amine of the label reacts with the aldehyde group of the glycan's reducing end. nih.gov This forms a stable conjugate that can be analyzed by various techniques. Procainamide is another fluorescent tag that functions similarly to 2-AB but offers enhanced fluorescence and ionization performance in mass spectrometry due to its basic tertiary amine tail. nih.govfrontiersin.org
A bifunctional reagent, 2-amino-N-(2-aminoethyl)-benzamide (AEAB), has been specifically selected for its utility in N-glycan research. nih.govproquest.com Its structure allows it not only to act as a label for detection but also to provide a reactive primary alkylamine handle. This handle can be used to effectively immobilize the labeled glycans onto microarray surfaces for subsequent functional studies. nih.govproquest.com
The labeling of N-glycans with reagents like AEAB is a key step in their separation and preparation for structural and functional analysis. After N-glycans are enzymatically released from glycoproteins, they are derivatized with the labeling reagent. nih.govproquest.com
In one study, N-glycans released from ovalbumin and soy protein were labeled with AEAB. nih.govproquest.com The resulting N-glycan-AEAB conjugates were then subjected to separation using two-dimensional high-performance liquid chromatography (HPLC) with a C18 column. nih.govproquest.com This methodology allowed for the successful separation and preparation of numerous distinct glycan structures from the complex mixtures. nih.govproquest.com
The table below summarizes the results of the N-glycan separation using AEAB labeling.
| Protein Source | Number of N-glycan-AEAB Conjugates Obtained | Separation Technique |
| Ovalbumin | 21 | Two-dimensional HPLC (C18) |
| Soy Protein | 8 | Two-dimensional HPLC (C18) |
This approach demonstrates the effectiveness of using N-(2-aminoethyl)benzamide derivatives as labeling agents to facilitate the high-resolution separation and preparation of N-glycans, which is essential for advancing glycobiology research. nih.govproquest.com The use of hydrophilic interaction chromatography (HILIC) is another common and powerful method for separating 2-AB labeled N-linked glycans, often providing improved peak capacity and resolution. nih.gov
Computational Chemistry and Drug Discovery Approaches
Computational Simulation of Ligand-Receptor Recognition
The initial step in understanding the action of N-(2-aminoethyl)-4-chlorobenzamide at a molecular level involves simulating its recognition by the MAO-B enzyme. This process is governed by the complementary nature of the ligand and the receptor's binding site. Research indicates that the potency of this compound and its analogs is heavily influenced by steric and hydrophobic effects. nih.gov
Computational simulations model these forces, illustrating how the structural and electronic features of this compound, such as its 4-chlorophenyl group and flexible aminoethyl chain, fit within the MAO-B active site. The enzyme's active site contains a hydrophobic "aromatic cage" and specific residues that interact with inhibitors. nih.govscbt.com Simulations can rationalize the compound's affinity and selectivity by calculating the energetic favorability of these interactions, providing a basis for its biological activity. scbt.com
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
To visualize and analyze the specific interactions between this compound and MAO-B, molecular docking and dynamics simulations are employed. These techniques are central to structure-based drug design. nih.govum.ac.ir
Molecular Docking: This method computationally places the ligand into the three-dimensional structure of the receptor to predict its preferred binding orientation and affinity. nih.gov For this compound, a 3D model of MAO-B (often obtained from X-ray crystallography, identified by a Protein Data Bank (PDB) code) is used as the target. nih.gov Docking programs like AutoDock calculate the binding free energy (ΔG) and inhibition constant (Ki) for various poses of the ligand within the active site. um.ac.irnih.gov The results highlight key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues like Ile199 and Tyr326, which are crucial for stable binding. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. tandfonline.com By simulating the motions of atoms, these studies can confirm if the binding pose predicted by docking is maintained in a more dynamic, solution-like environment. researchgate.net A key metric, the root-mean-square deviation (RMSD) of the ligand and protein atoms, is analyzed; a stable RMSD value over the simulation time suggests a stable binding mode. researchgate.net Furthermore, root-mean-square-fluctuation (RMSF) analysis can pinpoint which residues in the binding pocket are most flexible or most constrained upon ligand binding. researchgate.net
| Computational Technique | Purpose | Key Metrics / Outputs | Example Application for this compound |
| Molecular Docking | Predicts the preferred binding pose and affinity of a ligand to a receptor. um.ac.ir | Binding Energy (kcal/mol), Inhibition Constant (Ki), specific intermolecular interactions (e.g., H-bonds). nih.gov | Determining the orientation within the MAO-B active site and identifying key contacts with hydrophobic and polar residues. nih.gov |
| Molecular Dynamics | Assesses the stability of the ligand-receptor complex over time. tandfonline.com | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), interaction stability. researchgate.net | Validating the docked pose of the compound and observing the dynamic behavior of the complex to ensure stable inhibition. researchgate.net |
Computer Automated Structure Evaluation (CASE) in Drug Design
Computer-Assisted Structure Elucidation (CASE), also referred to as Computer Automated Structure Evaluation, is a method that uses software to determine chemical structures based on spectroscopic data, such as NMR. technologynetworks.comacdlabs.com In drug discovery, CASE systems are invaluable for identifying novel compounds, metabolites, or impurities. technologynetworks.comnih.gov
While direct reports applying CASE to this compound are not specified, the methodology is highly relevant. For instance, during its development, CASE could have been used to confirm its structure by generating all possible isomers consistent with its spectroscopic data (e.g., 1H NMR, 13C NMR, MS) and ranking them by probability. rsc.org In metabolic studies, CASE software can rapidly elucidate the structures of metabolites formed from the parent compound in biological systems like liver microsomes or hepatocytes, which is crucial for understanding its metabolic fate. nih.gov These systems work by analyzing spectral correlations to piece together the molecular fragments, a process that is faster and less biased than manual interpretation. technologynetworks.comyoutube.com
Structure-Based Virtual Screening (SBVS) for Identifying New Ligands
Structure-Based Virtual Screening (SBVS) is a powerful computational strategy used to identify novel, active compounds from large chemical libraries by docking them against a biological target of known structure. nih.gov Given that the 3D structure of MAO-B is well-characterized, it is an ideal target for SBVS campaigns aimed at discovering new inhibitors. nih.govnih.gov
The SBVS workflow to find new ligands similar in function to this compound would involve:
Preparation of the Target: Using a high-resolution crystal structure of MAO-B. nih.gov
Library Screening: Docking millions of commercially available compounds from databases like ZINC or ChEMBL against the MAO-B active site. biomedres.usbiomedres.us
Scoring and Ranking: Using a scoring function to rank the compounds based on their predicted binding affinity. nih.gov
Hit Selection: The top-ranked compounds are then selected for experimental testing to confirm their MAO-B inhibitory activity. nih.govnih.gov
This approach has successfully identified novel MAO-B inhibitors and can uncover diverse chemical scaffolds that may offer improved potency or selectivity. nih.govnih.gov
Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties
For a compound to be a viable drug candidate, it must possess favorable ADME properties. Predictive computational models, often built on Quantitative Structure-Activity Relationship (QSAR) principles, are routinely used to estimate these properties early in the discovery process. nih.govoptibrium.com These models use the chemical structure of a compound, like this compound, to forecast its pharmacokinetic behavior. nih.gov
In silico tools like SwissADME or QikProp can predict a range of parameters. nih.govnih.govmdpi.com For this compound, these models would analyze its structural features (molecular weight, logP, number of hydrogen bond donors/acceptors) to estimate its drug-likeness according to frameworks like Lipinski's Rule of Five. nih.gov The predictions help researchers anticipate potential liabilities, such as poor absorption or rapid metabolism, and guide chemical modifications to optimize the compound's profile. researchgate.net
| ADME Property | Predicted Parameter | Relevance for this compound |
| Absorption | Lipinski's Rule Compliance, Caco-2 Permeability, Percent Absorption (%ABS) | Predicts oral bioavailability and ability to cross the intestinal barrier. nih.gov |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | For a MAO-B inhibitor, predicting CNS penetration is critical for therapeutic effect. tandfonline.commdpi.com |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Identifies potential drug-drug interactions and metabolic pathways. nih.gov |
| Excretion | Total Clearance, Renal Organic Cation Transporter Substrate | Estimates how the compound is eliminated from the body. |
Future Directions and Emerging Research Paradigms
Design of Next-Generation MAO-B Inhibitors with Enhanced Selectivity and Reduced Off-Target Effects
The development of novel MAO-B inhibitors derived from the N-(2-aminoethyl)-4-chlorobenzamide scaffold is a promising strategy for achieving enhanced therapeutic profiles. Future research will likely focus on refining the molecular architecture to maximize selectivity for MAO-B over its isoenzyme, MAO-A, thereby minimizing the potential for off-target effects.
A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and shown to be competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov The potency of these analogues is influenced by both steric and hydrophobic effects. nih.gov For instance, replacing the amide bond in N-(2-aminoethyl)-p-chlorobenzamide with an ester bond has been shown to dramatically increase potency by 150-200 times. nih.gov These findings underscore the potential for significant improvements in inhibitory activity through targeted chemical modifications.
Computational approaches, such as molecular docking, are invaluable in the rational design of these next-generation inhibitors. mdpi.com By simulating the binding interactions between the ligand and the active site of MAO-B, researchers can identify key structural features that govern potency and selectivity. mdpi.com For example, hydrophobic interactions with amino acid residues like Ile199, Ile316, and Leu171 in the MAO-B active site are crucial for binding. mdpi.com The strategic placement of substituents on the benzamide (B126) ring can optimize these interactions and enhance inhibitory potential.
Future efforts will likely involve the synthesis and evaluation of a diverse library of this compound analogues with systematic variations in the aromatic ring substituents and the ethylamino side chain. The goal is to identify compounds with superior potency and a selectivity index for MAO-B that significantly exceeds that of existing inhibitors.
| Compound Analogue | Modification | Impact on MAO-B Inhibition |
| Ester-linked analogue | Replacement of amide bond with an ester bond | 150-200 fold increase in potency |
| Halo- and nitro-substituted analogues | Introduction of halogen and nitro groups | Competitive, time-dependent, reversible inhibition |
Development of Multitarget-Directed Ligands Based on the this compound Scaffold
The "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of complex diseases. This has led to the rise of multitarget-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. The this compound scaffold offers a versatile platform for the development of such MTDLs.
By incorporating pharmacophoric elements from other known bioactive molecules, it is possible to design hybrid compounds that retain MAO-B inhibitory activity while also targeting other relevant pathways. For example, in the context of neurodegenerative diseases, combining the MAO-B inhibitory function with cholinesterase inhibition or antagonism of receptors involved in neuroinflammation could lead to synergistic therapeutic effects.
The concept of "scaffold hopping" can be employed to generate novel core structures inspired by this compound. nih.gov This approach involves replacing parts of the molecule with structurally distinct but functionally similar groups to explore new chemical space and identify compounds with unique polypharmacological profiles. nih.gov For instance, quinazoline (B50416) derivatives have been explored as dual inhibitors of EGFR and VEGFR-2, demonstrating the potential of related scaffolds to hit multiple targets. nih.gov
The design of these MTDLs will be heavily reliant on computational modeling to predict the binding affinities for different targets and to ensure a balanced activity profile. The ultimate aim is to develop single-molecule therapeutics with a broader spectrum of action, potentially leading to improved efficacy and a reduced pill burden for patients.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound derivatives is no exception. nih.gov These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their synthetic routes. ekb.eg
In silico screening methods, powered by ML algorithms, can rapidly evaluate virtual libraries of compounds for their potential to bind to MAO-B. nih.gov This significantly accelerates the initial stages of drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, helping to identify molecules with favorable drug-like characteristics early in the development pipeline. ekb.eg
| AI/ML Application | Role in this compound Drug Discovery |
| De Novo Design | Generation of novel analogues with predicted high potency and selectivity for MAO-B. |
| In Silico Screening | Rapid virtual screening of large compound libraries to identify potential hits. |
| ADMET Prediction | Early assessment of drug-like properties to reduce late-stage attrition. |
| QSAR Modeling | Development of predictive models for structure-activity relationships. |
Exploration of New Therapeutic Applications for this compound and its Derivatives
While this compound is primarily known for its MAO-B inhibitory activity, the versatility of its chemical structure opens the door to exploring new therapeutic applications beyond neurodegenerative diseases. By modifying the core scaffold, it may be possible to develop derivatives with entirely different pharmacological profiles.
For instance, structural analogues of benzamides and sulfonamides have shown promise in other therapeutic areas. Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting remarkable cytotoxicity against various human cancer cell lines. nih.gov Similarly, certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated as antidiabetic agents, showing inhibitory activity against α-glucosidase and α-amylase. nih.gov
The strategy of drug repurposing, where existing drugs or their derivatives are investigated for new therapeutic uses, could be applied to the this compound family of compounds. High-throughput screening of a library of its analogues against a wide range of biological targets could uncover unexpected activities. This exploration could lead to the identification of novel treatments for conditions such as cancer, inflammatory disorders, or metabolic diseases.
The key will be to systematically modify the this compound scaffold and screen the resulting derivatives in a diverse array of biological assays. This unbiased approach, combined with a deep understanding of the structure-activity relationships for different targets, could unlock the full therapeutic potential of this versatile chemical entity.
Application of Systems Biology and Omics Technologies in Understanding Biological Impact
To fully comprehend the therapeutic potential and mechanism of action of this compound and its derivatives, a systems-level understanding of their biological impact is essential. Systems biology, in conjunction with "omics" technologies (genomics, proteomics, metabolomics), provides a powerful framework for achieving this holistic view.
Instead of focusing on a single target, these approaches allow for the global analysis of changes in gene expression, protein levels, and metabolite profiles within a cell or organism following drug treatment. This can reveal the broader network of pathways and cellular processes that are modulated by the compound, providing insights that go beyond its primary pharmacological target.
For example, treating neuronal cells with this compound and its analogues followed by proteomic and metabolomic analysis could identify downstream effects of MAO-B inhibition. This could uncover novel biomarkers of drug response or reveal unexpected off-target effects that may be beneficial or detrimental.
Furthermore, integrating omics data with computational models of biological networks can help to predict the system-wide consequences of drug action. This can aid in identifying potential mechanisms of toxicity, predicting patient-to-patient variability in response, and discovering new therapeutic opportunities. While specific omics studies on this compound are yet to be extensively published, the application of these technologies represents a critical future direction for elucidating the complete biological profile of this important class of molecules.
Q & A
Q. What are the optimized synthetic routes for N-(2-aminoethyl)-4-chlorobenzamide, and how are intermediates characterized?
Answer:
- Synthesis Protocol : The compound can be synthesized via coupling of 4-chlorobenzoyl chloride with 2-aminoethylamine. Protective groups like Boc (tert-butoxycarbonyl) are often used for the amine to prevent side reactions. For example, a similar derivative (N-(2-aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide) was prepared using Boc-protected 2-aminoacetaldehyde, followed by deprotection with HCl .
- Characterization : Intermediates and final products are validated using , , and ESI-MS. For instance, peaks for the ethylamine chain appear as broad singlets at δ 3.01–4.09 ppm, while aromatic protons resonate at δ 7.30–7.82 ppm .
Q. How is the purity of this compound assessed, and what analytical methods are recommended?
Answer:
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) is standard. Purity thresholds ≥95% are typical for biological assays .
- Spectrophotometry : UV-Vis absorption (λ~270–290 nm) and fluorescence spectroscopy can monitor stability under varying pH/temperature .
Advanced Research Questions
Q. What is the molecular mechanism of this compound in inhibiting monoamine oxidase B (MAO-B)?
Answer:
- Flavin Adduct Formation : Structural studies reveal that the inhibitor forms a covalent adduct with flavin N(5) in MAO-B’s active site. This adduct bleaches the flavin spectrum, confirmed by X-ray crystallography (resolution ~2.0 Å) .
- Validation : Cyanoborohydride reduction stabilizes the adduct. Competitive inhibition assays (e.g., with tranylcypromine) and single-crystal microspectrophotometry are used to confirm irreversible binding .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?
Answer:
- Positional Effects : Comparative studies of analogs (e.g., N-(3-aminophenyl)-4-chlorobenzamide vs. 3-chloro derivatives) show that chlorine at the para-position enhances MAO-B inhibition, while meta-substituents favor antimicrobial activity .
- Methodology :
- Dose-Response Assays : IC values for MAO-B inhibition (e.g., 0.5–5 μM range).
- MIC Testing : Against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neurological effects)?
Answer:
- Target Validation : Use gene knockout models (e.g., MAO-B-deficient mice) to isolate neurological effects.
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized forms like N-(3,4-dihydroxyphenethyl)-4-chlorobenzamide) that may contribute to toxicity or off-target activity .
Q. What strategies are recommended for characterizing degradation products under oxidative stress?
Answer:
- Advanced MS Techniques : High-resolution LC-Orbitrap MS identifies hydroxylation and Criegee intermediates. For example, ozonation of related compounds generates toxic N-(dihydroxyphenethyl)-4-chlorobenzamide derivatives .
- QSAR Modeling : Predict toxicity of degradation products using software like Toxtree or TEST .
Experimental Design & Optimization
Q. How should researchers design assays to evaluate the compound’s neuroprotective potential?
Answer:
- In Vitro Models : Primary neuronal cultures treated with glutamate or rotenone to induce oxidative stress. Measure viability via MTT assay and ROS levels with DCFH-DA probes.
- In Vivo Models : Hypoxic preconditioning in rodents, with auditory gating tests to assess sensorimotor recovery. Reference compounds like PNU-282987 (a nicotinic agonist) serve as positive controls .
Q. What computational tools are suitable for predicting binding modes with MAO-B?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Maestro. Use MAO-B crystal structures (PDB: 2V5Z) to simulate flavin-adduct formation.
- MD Simulations : GROMACS for 100-ns trajectories to assess adduct stability under physiological conditions .
Data Interpretation
Q. How to differentiate between covalent vs. non-covalent inhibition in MAO-B studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
